2-Biphenylyl glycidyl ether
Overview
Description
2-Biphenylyl glycidyl ether is an organic compound with the molecular formula C15H14O2. It is characterized by a biphenyl group attached to a glycidyl ether moiety. This compound is a colorless or slightly yellow liquid with a melting point of approximately 14-18°C and a boiling point of around 320-330°C . It is soluble in common organic solvents such as toluene and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Biphenylyl glycidyl ether can be synthesized through a two-step process:
Phenol and Bromobenzene Reaction: Phenol reacts with bromobenzene in the presence of sodium carbonate to form phenylphenol.
Epoxidation Reaction: The phenylphenol undergoes an aromatic epoxidation reaction with oxygen under alkaline conditions to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 2-phenylphenol with epichlorohydrin in the presence of sodium hydroxide and tetramethylammonium chloride as catalysts. The reaction is carried out in a solvent such as toluene at elevated temperatures (40-100°C) under an inert atmosphere . The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Biphenylyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The glycidyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Diols.
Substitution: Substituted ethers and alcohols.
Scientific Research Applications
2-Biphenylyl glycidyl ether has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its reactive epoxide group.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Biphenylyl glycidyl ether involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The compound can target specific molecular pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- Glycidyl 2-methylphenyl ether
- Benzyl glycidyl ether
- 4-Vinyl-1-cyclohexene 1,2-epoxide
- Epoxystyrene
Comparison: 2-Biphenylyl glycidyl ether is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other glycidyl ethers. The biphenyl group enhances its stability and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
IUPAC Name |
2-[(2-phenylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXWIINBUTFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864013 | |
Record name | 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7144-65-2 | |
Record name | 2-[([1,1′-Biphenyl]-2-yloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7144-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylphenyl glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane,3-epoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[([1,1'-Biphenyl]-2-yl)oxy]methyl}oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2-yl 2,3-epoxypropyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-PHENYLPHENYL GLYCIDYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97245EIA2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Biphenylyl glycidyl ether contribute to the separation properties of the modified materials described in the research?
A1: [, ] this compound plays a crucial role in modifying the surface properties of base materials like poly(hydroxyethyl methacrylate-co-pentaerythritol triacrylate) monolithic capillary columns. The molecule achieves this through its epoxy group, which reacts with hydroxyl groups on the material surface. This reaction results in the incorporation of biphenyl groups onto the material.
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